[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)
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Overview
Description
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is a complex organic compound with a molecular formula of C35H36O4 It consists of a nonane backbone with two phenylene groups and two phenylmethanone groups attached via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the etherification of nonane-1,9-diol with 4-hydroxybenzophenone in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The phenylmethanone groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) depends on its specific application. In drug delivery systems, for example, it may interact with cellular membranes to facilitate the transport of therapeutic agents. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the synthesis of fentanyl and related compounds.
1-(4-Fluorophenyl)piperazine: Utilized in the synthesis of various pharmaceuticals.
Uniqueness
[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone) is unique due to its specific structural arrangement, which imparts distinct chemical properties. Unlike simpler aromatic compounds, its nonane backbone and multiple functional groups allow for a wide range of chemical modifications and applications.
Properties
CAS No. |
188578-93-0 |
---|---|
Molecular Formula |
C35H36O4 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
[4-[9-(4-benzoylphenoxy)nonoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C35H36O4/c36-34(28-14-8-6-9-15-28)30-18-22-32(23-19-30)38-26-12-4-2-1-3-5-13-27-39-33-24-20-31(21-25-33)35(37)29-16-10-7-11-17-29/h6-11,14-25H,1-5,12-13,26-27H2 |
InChI Key |
JGQIRTYMPMCMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCCCCCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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